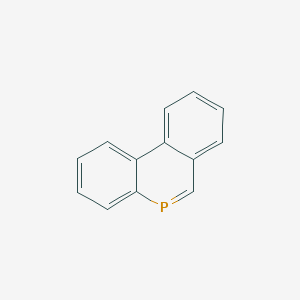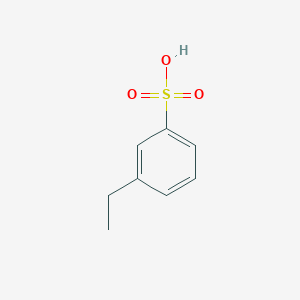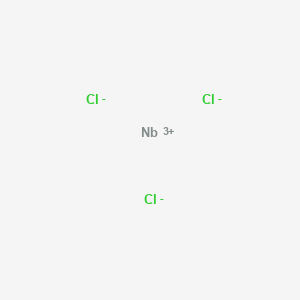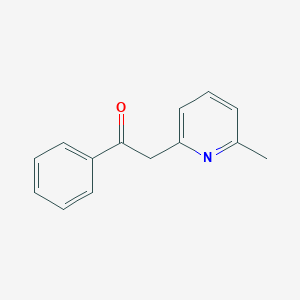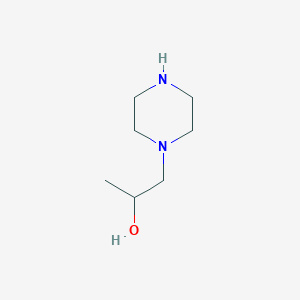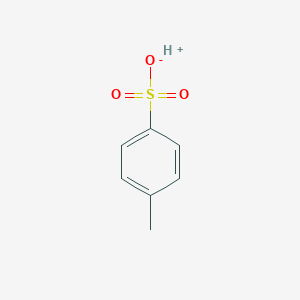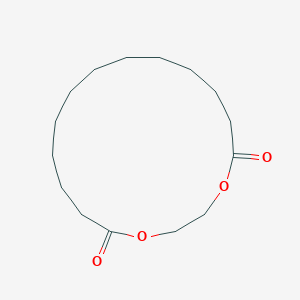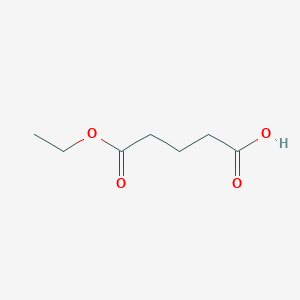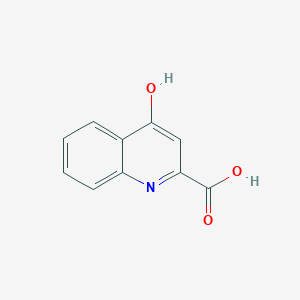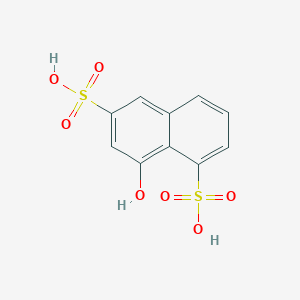![molecular formula C30H34N2O19 B086079 5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate CAS No. 15167-84-7](/img/structure/B86079.png)
5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amaranthin belongs to the class of organic compounds known as betacyanins and derivatives. These are organic compounds containing a glycoside of indolium-2-carboxylic acid attached, with the nitrogen ring of the indolium ring attached to an ethylpyridine-2, 6-dicarboxylic acid derivative. Betacyanins are red nitrogenous pigments found in certain plants, such as beetroots. Amaranthin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, amaranthin is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The compound has been involved in the synthesis of novel heterocyclic compounds. Kumar and Mashelker (2007) explored the preparation of oxadiazole heterocyclic compounds, starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate. These compounds have potential in various applications, including medicinal chemistry due to their expected hypertensive activity (Kumar & Mashelker, 2007).
Diabetes Management
In another study, Muthusamy and Krishnasamy (2016) isolated a structurally similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, from the fruits of Syzygium densiflorum. This compound showed potential in diabetes management by targeting various enzymes like dipeptidyl peptidase-IV and glucokinase (Muthusamy & Krishnasamy, 2016).
Crystal Structure Analysis
The compound's derivatives have also been significant in crystal structure analysis. For instance, Zugenmaier (2013) synthesized a derivative which crystallized in a triclinic space group, highlighting its potential in crystallography and molecular modeling (Zugenmaier, 2013).
Molecular Modeling and Spectroscopy
Kumar and Mishra (2007) reported on a bismuth organic framework using a related compound. Their study emphasized the significance of these compounds in molecular modeling and spectroscopic analysis, particularly in understanding the binding abilities of organic frameworks towards certain metals (Kumar & Mishra, 2007).
Propiedades
Número CAS |
15167-84-7 |
|---|---|
Nombre del producto |
5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
Fórmula molecular |
C30H34N2O19 |
Peso molecular |
726.6 g/mol |
Nombre IUPAC |
5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47) |
Clave InChI |
ATSKDYKYMQVTGH-UHFFFAOYSA-N |
SMILES isomérico |
C\1C(NC(=C/C1=C/C=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Sinónimos |
amaranthin betacyanin amaranthin pigment |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



